Documented FAAH Inhibitor Identity vs. Target-Agnostic Pyrazole Urea Analogs
The target compound is explicitly annotated as a Fatty Acid Amide Hydrolase (FAAH) inhibitor in the Therapeutic Target Database, linked to a specific patent source (Janssen, PMID 26413912-Compound-44) [1]. This provides a verifiable biological context for its procurement. In contrast, the close structural analog 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea listed on aggregation sites carries no such functional annotation . While direct quantitative potency data (e.g., IC50, Ki) for the target compound is not provided in the public annotation, its identification within a focused FAAH inhibitor patent program provides a substantially stronger research hypothesis than an un-annotated analog.
| Evidence Dimension | Publicly documented biological target vs. un-annotated structural analog |
|---|---|
| Target Compound Data | Documented as an FAAH inhibitor in a Janssen Pharmaceutica patent series for FAAH inhibitors [1]. |
| Comparator Or Baseline | 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea. No target annotation is publicly available; listed as a general 'urea derivative' on chemical aggregation sites . |
| Quantified Difference | N/A. The key differentiator is the presence versus complete absence of a verified biological target hypothesis. |
| Conditions | Data sources: Therapeutic Target Database vs. open chemical catalogs. |
Why This Matters
For scientific selection, a compound with a documented, patent-backed biological target hypothesis (FAAH) offers a defined starting point for assay validation, unlike a structurally similar but biologically uncharacterized analog.
- [1] Therapeutic Target Database (TTD). Drug ID: D0LB8Y, Heteroaryl-substituted urea derivative 1. https://idrblab.net/ttd/data/drug/details/D0LB8Y (accessed May 9, 2026). View Source
